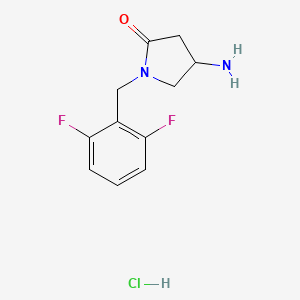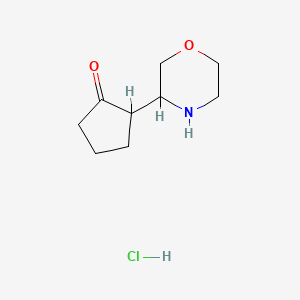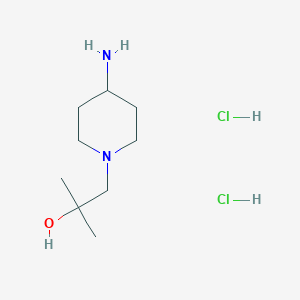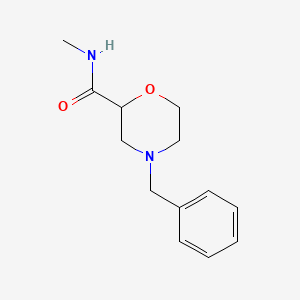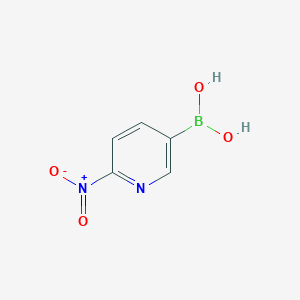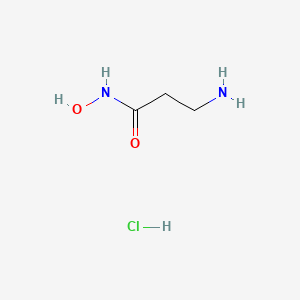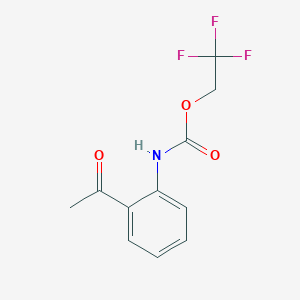
2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate” is a chemical compound with the CAS Number: 1432679-66-7 . It has a molecular weight of 261.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl (2-acetylphenyl)carbamate . The InChI code for this compound is 1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight of the compound is 261.2 .Scientific Research Applications
Novel Reduction of Perfluoroalkyl Ketones with Lithium Alkoxides
Research has demonstrated the reactivity of compounds related to 2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate, such as perfluoroalkyl ketones, with lithium alkoxides leading to unexpected reduction products. This highlights the unique behavior of fluorinated compounds in organic synthesis, opening new pathways for chemical transformations (Sokeirik et al., 2006).
Synthesis and Application of Chalcones
The synthesis of chalcones from methyl N-(4-acetylphenyl)carbamate and their subsequent application in creating heterocyclic structures have been explored. These processes involve various reactions leading to the formation of pyrazole, oxazole, and selenadiazole derivatives, showcasing the versatility of carbamate compounds in organic synthesis (Velikorodov et al., 2013).
Regiocontrolled Hydroarylation of (Trifluoromethyl)acetylenes
A study on the regiocontrolled hydroarylation of aryl(trifluoromethyl)-substituted alkynes demonstrated the formation of CF3-substituted 1,1-diarylethenes. This research highlights the potential of 2,2,2-trifluoroethyl compounds in constructing complex organic structures with significant precision and efficiency (Alkhafaji et al., 2013).
Trifluoromethylcarbene Source
Investigations into generating trifluoromethylcarbene from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate have been conducted, showcasing applications in cyclopropanation reactions. This research opens up new avenues for introducing trifluoromethyl groups into organic molecules, enhancing their properties for various applications (Duan et al., 2016).
Synthesis of Novel Polyimides
The synthesis of novel fluorinated aromatic diamine monomers and their conversion into new fluorine-containing polyimides demonstrates the application of 2,2,2-trifluoroethyl compounds in materials science. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, highlighting their potential in advanced material applications (Yin et al., 2005).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-7(16)8-4-2-3-5-9(8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMDAMQCIXBBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-acetylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

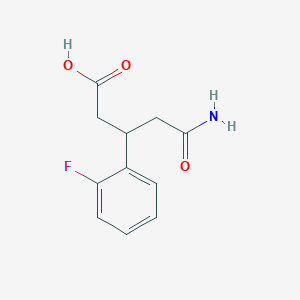
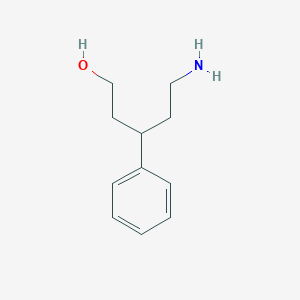
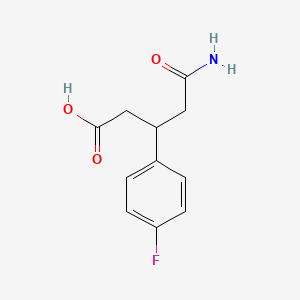
![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)
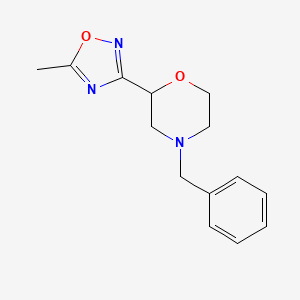
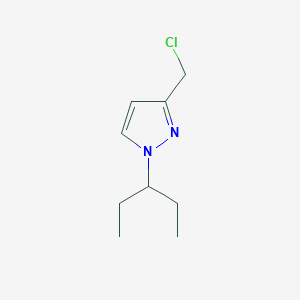
![2-amino-7,7a,8,9,10,11-hexahydro-6H,13H-pyrido[2,1-d][1,5]benzoxazocin-13-one](/img/structure/B1377678.png)
